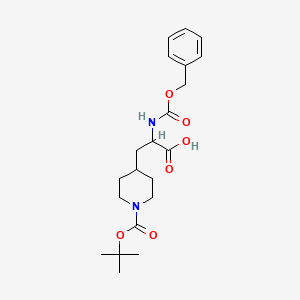

2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound often used in synthetic chemistry and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group and a tert-butoxycarbonyl (Boc) protecting group, which are commonly used to protect amine functionalities during chemical synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:

Protection of Amino Groups: The starting material, which is often an amino acid derivative, undergoes protection of the amino groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Piperidine Ring: The protected amino acid is then subjected to cyclization reactions to form the piperidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.

Coupling Reactions: The intermediate compounds are then coupled using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Types of Reactions:

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the removal of the protecting groups.

Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives, while the piperidine ring can undergo reduction reactions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis Products: Free amino acids and deprotected piperidine derivatives.

Oxidation Products: Benzoic acid derivatives.

Reduction Products: Reduced piperidine derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of Cbz-Ser-OtBu is C16H22N2O6 with a molecular weight of 342.36 g/mol. It features a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (OtBu) protecting group, which are essential for its reactivity and stability in synthetic pathways. The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions.

Drug Development

Cbz-Ser-OtBu serves as a crucial intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the selective protection of amino acids, facilitating the formation of complex peptide chains. For instance, it has been utilized in the synthesis of peptide-based drugs targeting various diseases, including cancer and metabolic disorders. The Cbz group provides stability during synthesis, while the OtBu group can be selectively removed under mild conditions to yield active compounds.

Case Study: Peptide Synthesis

A notable application involves using Cbz-Ser-OtBu in the synthesis of cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. Research has demonstrated that cyclic peptides derived from Cbz-Ser-OtBu show improved binding affinity to target proteins, making them potential candidates for drug development .

Enzyme Inhibition Studies

Research indicates that compounds like Cbz-Ser-OtBu can act as enzyme inhibitors by mimicking natural substrates or products. Studies have shown that derivatives of this compound can inhibit specific proteases involved in disease pathways, thus providing insights into therapeutic interventions .

Structure-Activity Relationship (SAR) Studies

The versatility of Cbz-Ser-OtBu allows it to be modified into various analogs for SAR studies. By altering the protecting groups or substituents on the piperidine ring, researchers can evaluate how these changes affect biological activity and selectivity towards specific targets.

Chromatographic Techniques

Due to its unique chemical structure, Cbz-Ser-OtBu is often used as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct retention time aids in the analysis of complex mixtures in pharmaceutical formulations .

Polymer Chemistry

The functional groups present in Cbz-Ser-OtBu enable its use as a building block in polymer chemistry. It can be incorporated into copolymers that exhibit bioactivity or specific mechanical properties suitable for biomedical applications such as drug delivery systems.

作用机制

The compound exerts its effects primarily through its ability to protect amino groups during chemical synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions, allowing for selective modification of other functional groups. Upon deprotection, the free amino groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.

相似化合物的比较

N-Benzyloxycarbonyl-L-lysine: Another amino acid derivative with a benzyloxycarbonyl protecting group.

N-tert-Butoxycarbonyl-L-phenylalanine: An amino acid derivative with a tert-butoxycarbonyl protecting group.

Uniqueness: 2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection for amino functionalities. This dual protection allows for more complex synthetic routes and the creation of highly specialized compounds.

生物活性

2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, also known by its CAS number 58457-98-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The molecular formula of the compound is C17H24N2O4, with a molecular weight of approximately 324.39 g/mol. The structure features a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of various amino acids and protective groups. A common method includes the use of benzyl chloroformate and tert-butoxycarbonyl derivatives in a multi-step reaction process that can yield high purity products suitable for biological testing .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent anti-tumor activity by inhibiting Class I PI3-kinase enzymes. This mechanism is particularly relevant for the treatment of various cancers, as it addresses uncontrolled cellular proliferation associated with malignancies .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in treating inflammatory diseases. Its ability to inhibit specific PI3K isoforms suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. For instance, polypeptide-based systems incorporating similar structures have demonstrated low cytotoxicity in human cell lines, indicating a favorable therapeutic index for further development .

Case Studies

Several studies have documented the efficacy of related compounds in various biological settings:

- Tumor Models : In vivo studies using mouse models have shown that prodrugs derived from similar structures accumulate significantly in tumor tissues compared to normal tissues, enhancing their therapeutic effect while minimizing systemic toxicity .

- Inflammatory Conditions : Clinical trials involving patients with chronic inflammatory diseases have reported improvements in symptoms correlating with the administration of compounds targeting the PI3K pathway, suggesting a broader application for this class of compounds .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 324.39 g/mol |

| CAS Number | 58457-98-0 |

| Biological Activities | Antitumor, Anti-inflammatory |

| Target Enzymes | Class I PI3-kinase |

属性

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATSSEPWSKAQRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。